molecular formula C17H25N3O3 B13094683 N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide CAS No. 919108-51-3

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

Cat. No.: B13094683
CAS No.: 919108-51-3
M. Wt: 319.4 g/mol
InChI Key: FLFALYDRNDHZEU-UHFFFAOYSA-N
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Description

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals This compound is characterized by its unique structure, which includes an indazole core substituted with butyl, ethoxy, and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the butyl, ethoxy, and methoxyethyl substituents. Common reagents used in these reactions include alkyl halides, alcohols, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve high production standards.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-3-nitrobenzenesulfonamide: Another compound with a similar but distinct structure, used in different applications.

    N-Butyl-3-ethoxy-2H-indazole-6-carboxamide: A structurally related compound with different substituents.

Uniqueness

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

Properties

CAS No.

919108-51-3

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-butyl-3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxamide

InChI

InChI=1S/C17H25N3O3/c1-4-6-9-18-16(21)13-7-8-14-15(12-13)19-20(10-11-22-3)17(14)23-5-2/h7-8,12H,4-6,9-11H2,1-3H3,(H,18,21)

InChI Key

FLFALYDRNDHZEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCOC

Origin of Product

United States

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